molecular formula C22H21FN2O B8453028 2-[6-(4-ethyl-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide CAS No. 897015-66-6

2-[6-(4-ethyl-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide

Cat. No. B8453028
CAS RN: 897015-66-6
M. Wt: 348.4 g/mol
InChI Key: BQSVEKWAAXCUIR-UHFFFAOYSA-N
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Description

2-[6-(4-ethyl-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide is a useful research compound. Its molecular formula is C22H21FN2O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(4-ethyl-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(4-ethyl-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

897015-66-6

Product Name

2-[6-(4-ethyl-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide

Molecular Formula

C22H21FN2O

Molecular Weight

348.4 g/mol

IUPAC Name

2-[6-(4-ethylphenyl)pyridin-3-yl]-N-[(3-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C22H21FN2O/c1-2-16-6-9-19(10-7-16)21-11-8-18(14-24-21)13-22(26)25-15-17-4-3-5-20(23)12-17/h3-12,14H,2,13,15H2,1H3,(H,25,26)

InChI Key

BQSVEKWAAXCUIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC=C(C=C2)CC(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(6-Chloro-pyridin-3-yl)-N-(3-fluoro-benzyl)-acetamide and (0.125 gm, 0.5 mmole), 4-ethylbenzeneboronic acid (0.083 gm, 0.55 mmole) was dissolved in dimethoxymethane (DME), Na2CO3 (0.11 gm, 1 mmole) in 5 ml of water was added to the DME solution, the solution was then degassed for 30 min (Ar through the solution and vacuum applied for the first 5 min), Palladiumtetrakistriphenylphosphine (0.029 gm, 0.025 mmole) was added, degassed for additional 15 min, refluxed for 24 hr. The reaction was allowed to cool to room temperature, filtered, solid washed with ethyl acetate; the organic layer was dried, evaporated. The residue was chromatographed using ethyl acetate/hexane 3:2. The product is white solid (0.08 gm, 47%). H1-NMR INOVA-500 (DMSO d6) δ 1.228 (t, J=7.5 Hz, 3H), 2.669 (q, J=7.5 Hz, 2H), 3.590 (s, 2H), 4.321 (d, J=6 Hz, 2H), 7.053-7.113 (m, 3H), 7.324-7.375 (m, 3H), 7.766 (dd, J=9.0, 2.0 Hz, 1H), 7.887 (d, J=8.5 Hz, 1H), 7.994 (d, J=8.0 Hz, 2H), 8.548 (s, 1H), 8.696 (t, J=5.5 Hz, 1H). MS (m/z) 349.3 (M+H)+.
Name
2-(6-Chloro-pyridin-3-yl)-N-(3-fluoro-benzyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.083 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
Palladiumtetrakistriphenylphosphine
Quantity
0.029 g
Type
reactant
Reaction Step Three

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